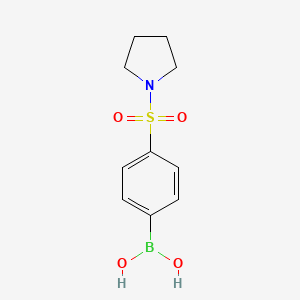

(4-(Pyrrolidin-1-ylsulfonyl)phenyl)boronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(4-pyrrolidin-1-ylsulfonylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BNO4S/c13-11(14)9-3-5-10(6-4-9)17(15,16)12-7-1-2-8-12/h3-6,13-14H,1-2,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSQCNEYLDWKDHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)S(=O)(=O)N2CCCC2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90439320 | |

| Record name | [4-(Pyrrolidine-1-sulfonyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90439320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

486422-57-5 | |

| Record name | [4-(Pyrrolidine-1-sulfonyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90439320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Sulfonyl-Containing Phenylboronic Acids

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the critical physicochemical properties of sulfonyl-containing phenylboronic acids, a class of compounds of increasing interest in medicinal chemistry and materials science. By leveraging the electron-withdrawing nature of the sulfonyl group, these molecules offer unique characteristics that can be harnessed for innovative drug design and the development of advanced materials. This document moves beyond a simple recitation of facts to provide a causal understanding of experimental choices and the implications of these properties for practical applications.

The Strategic Advantage of the Sulfonyl Group in Phenylboronic Acids

Phenylboronic acids are versatile molecules, renowned for their ability to form reversible covalent bonds with diols, a property that has been extensively exploited in the design of sensors and drug delivery systems. The introduction of a sulfonyl group (—SO₂—) or a sulfonamide group (—SO₂NR₂) onto the phenyl ring profoundly alters the electronic and, consequently, the physicochemical properties of the parent molecule. This strategic modification is primarily driven by the potent electron-withdrawing capacity of the sulfonyl moiety, which has significant, predictable, and ultimately useful consequences for the molecule's acidity, stability, and biological interactions.

The sulfonyl group, through its inductive and resonance effects, withdraws electron density from the phenyl ring. This electronic perturbation is key to modulating the Lewis acidity of the boronic acid, a central theme that will be explored in detail in this guide. For drug development professionals, this fine-tuning of acidity is not merely an academic exercise; it directly impacts how these molecules interact with biological targets under physiological conditions.

Acidity (pKa): The Cornerstone of Functionality

The pKa of a boronic acid is arguably its most critical physicochemical parameter, as it governs the equilibrium between the neutral, trigonal planar form and the anionic, tetrahedral boronate species. It is the anionic form that readily complexes with diols. For biological applications, achieving a significant population of the boronate form at physiological pH (~7.4) is often a primary objective.

Unsubstituted phenylboronic acid has a pKa of approximately 8.8, meaning that at physiological pH, it exists predominantly in its less reactive neutral form.[1] The introduction of an electron-withdrawing sulfonyl or sulfonamide group substantially lowers the pKa, bringing it closer to the physiological range.[1] This enhanced acidity is a direct consequence of the sulfonyl group's ability to stabilize the negative charge of the boronate anion.

A study by Liu et al. (2008) demonstrated this effect clearly, showing that a sulfonamide-phenylboronic acid had a pKa of 7.4 ± 0.1, and a sulfonyl-phenylboronic acid exhibited a pKa of 7.1 ± 0.1.[1] This represents a decrease of 1.4 to 1.7 pKa units compared to the parent phenylboronic acid, a significant shift that dramatically increases the concentration of the diol-binding boronate species at neutral pH.[1]

Table 1: pKa Values of Phenylboronic Acid and Sulfonyl-Containing Derivatives

| Compound | pKa | Reference |

| Phenylboronic Acid | 8.8 ± 0.1 | [1] |

| 4-(N-allylsulfamoyl)-phenylboronic acid | 7.4 ± 0.1 | [1] |

| 4-(3-butenesulfonyl)-phenylboronic acid | 7.1 ± 0.1 | [1] |

This modulation of pKa is a powerful tool in the design of boronic acid-based drugs and sensors. By selecting the appropriate sulfonyl-containing substituent, researchers can tailor the pH-dependent binding properties of the molecule to suit a specific biological environment.

Experimental Protocol: Determination of pKa by UV-Vis Spectrophotometry

This protocol is based on the principle that the UV absorbance of the phenylboronic acid changes upon ionization.

Objective: To determine the pKa of a sulfonyl-containing phenylboronic acid.

Materials:

-

Sulfonyl-containing phenylboronic acid

-

0.1 M Phosphate buffer solutions of varying pH (e.g., from pH 5.5 to 8.5 in 0.2 pH unit increments)

-

0.1 M NaOH solution

-

UV-Vis spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

Calibrated pH meter

Procedure:

-

Prepare a stock solution: Accurately weigh and dissolve the sulfonyl-containing phenylboronic acid in a suitable solvent (e.g., DMSO or ethanol) to prepare a concentrated stock solution (e.g., 10 mM).

-

Prepare sample solutions: For each pH value, add a small aliquot of the stock solution to the phosphate buffer to achieve a final concentration of approximately 1.0 mM.[1] Ensure the volume of the organic solvent from the stock solution is minimal to avoid significant changes in the buffer's properties.

-

Spectrophotometric measurements: Record the UV-Vis spectrum of each sample solution from approximately 200 to 400 nm. Identify the wavelength of maximum absorbance change as a function of pH. For many phenylboronic acids, this is around 272 nm.[1]

-

Data analysis: Plot the absorbance at the chosen wavelength against the pH of the buffer. The resulting data should form a sigmoidal curve. The pKa is the pH at which the absorbance is halfway between the minimum and maximum values of the curve. This can be determined by fitting the data to the Henderson-Hasselbalch equation or by finding the inflection point of the curve.

Self-Validation: The consistency of the sigmoidal curve and the clear isosbestic point in the overlay of the UV-Vis spectra across the pH range provide confidence in the quality of the data. The experiment should be repeated at least in triplicate to ensure reproducibility.

References

An In-depth Technical Guide to the Stability and Solubility of (4-(Pyrrolidin-1-ylsulfonyl)phenyl)boronic acid

Abstract

(4-(Pyrrolidin-1-ylsulfonyl)phenyl)boronic acid is a bespoke chemical entity of interest in contemporary drug discovery and organic synthesis, primarily owing to its potential utility in Suzuki-Miyaura cross-coupling reactions. The sulfonylpyrrolidine moiety introduces unique electronic and steric properties that can modulate reactivity, selectivity, and the physicochemical characteristics of the parent phenylboronic acid. A comprehensive understanding of its stability and solubility in various organic solvents is a critical prerequisite for its effective handling, reaction optimization, purification, and formulation. This technical guide provides an in-depth exploration of the core principles governing the stability and solubility of this compound. While specific experimental data for this exact molecule is not extensively available in public literature, this document synthesizes established knowledge of arylboronic acid chemistry to provide a robust framework for its characterization. It details field-proven experimental protocols for determining solubility and assessing chemical stability, explains the causality behind experimental choices, and offers insights into potential degradation pathways. This guide is intended for researchers, chemists, and drug development professionals seeking to unlock the full potential of this and related boronic acid derivatives.

Introduction: The Molecular Architecture and Its Implications

This compound, with the chemical formula C₁₀H₁₀BNO₄S, is an arylboronic acid distinguished by a pyrrolidin-1-ylsulfonyl group at the para position of the phenyl ring.

-

The Boronic Acid Moiety (-B(OH)₂): This functional group is the cornerstone of the molecule's utility in palladium-catalyzed cross-coupling reactions. It is a mild Lewis acid and can form a reversible covalent bond with diols. The boron atom is sp²-hybridized with an empty p-orbital, making it susceptible to nucleophilic attack, a key step in its reaction mechanisms.

-

The Phenyl Ring: This aromatic core provides a rigid scaffold and participates in the π-stacking interactions that can influence solubility and crystal packing.

-

The Sulfonylpyrrolidine Group (-SO₂-N(CH₂)₄): This substituent significantly influences the molecule's properties. The strongly electron-withdrawing sulfonyl group (-SO₂-) deactivates the phenyl ring, which can impact its reactivity in cross-coupling reactions and alter the pKa of the boronic acid. The pyrrolidine ring introduces a degree of steric bulk and can affect intermolecular interactions.

A thorough characterization of this molecule's stability and solubility is paramount for its successful application. Inconsistent solubility can lead to poor reaction kinetics and yields, while unaddressed instability can result in the formation of impurities that complicate purification and compromise final product quality.

Solubility in Organic Solvents: A Predictive and Experimental Approach

The solubility of an arylboronic acid is governed by the interplay between the polarity of the molecule and the solvent, as well as the energy of its crystal lattice. For this compound, the presence of both polar (boronic acid, sulfonyl) and nonpolar (phenyl, pyrrolidine alkyl chain) regions suggests a nuanced solubility profile.

Predicted Solubility Profile

Based on its structure and general principles of boronic acid solubility, the following trends can be anticipated:

-

High Solubility: Ethers (e.g., Tetrahydrofuran (THF), 1,4-Dioxane), Ketones (e.g., Acetone, 2-Butanone), and polar aprotic solvents like Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO) are expected to be good solvents. These solvents can engage in hydrogen bonding with the boronic acid hydroxyl groups and effectively solvate the molecule.[1]

-

Moderate Solubility: Alcohols (e.g., Methanol, Ethanol, Isopropanol) are likely to be effective solvents. However, it is crucial to consider the potential for esterification between the boronic acid and the alcohol, especially at elevated temperatures or in the presence of a dehydrating agent.[3] Chlorinated solvents like Dichloromethane (DCM) and Chloroform may also offer moderate solubility.[1][2]

-

Low to Insoluble: Nonpolar hydrocarbon solvents such as Hexanes, Heptane, and Toluene are expected to be poor solvents for this polar molecule.[1][2]

Quantitative Solubility Determination: Experimental Protocol

To move beyond prediction, empirical determination of solubility is essential. The dynamic (polythermal) method is a reliable technique for this purpose.[1][4][5] This method involves visually or instrumentally determining the temperature at which a solid of known composition completely dissolves in a solvent upon controlled heating.

Protocol: Dynamic Solubility Determination

-

Preparation: Accurately weigh a specific amount of this compound and the chosen organic solvent into a sealed, stirred vessel.

-

Heating: The mixture is heated at a slow, constant rate (e.g., 0.2-0.5 °C/min) with vigorous stirring to ensure thermal equilibrium.

-

Observation: The point of complete dissolution is identified by the disappearance of all solid particles, resulting in a clear solution. This can be monitored visually or, for higher accuracy, using a turbidity sensor or a laser scattering technique.[4][5]

-

Data Recording: The temperature at which the solution becomes clear is recorded as the solubility temperature for that specific concentration.

-

Solubility Curve: The experiment is repeated with different solute-solvent compositions to construct a solubility curve (mole fraction vs. temperature).

Table 1: Hypothetical Solubility Data for this compound

| Solvent | Polarity Index | Predicted Solubility | Experimental Concentration (mg/mL) at 25°C |

| Heptane | 0.1 | Low | Data to be determined |

| Toluene | 2.4 | Low | Data to be determined |

| Dichloromethane | 3.1 | Moderate | Data to be determined |

| Diethyl Ether | 2.8 | High | Data to be determined |

| Tetrahydrofuran | 4.0 | High | Data to be determined |

| Acetone | 5.1 | High | Data to be determined |

| Acetonitrile | 5.8 | Moderate-High | Data to be determined |

| Isopropanol | 3.9 | Moderate | Data to be determined |

| Ethanol | 4.3 | Moderate | Data to be determined |

| Methanol | 5.1 | Moderate | Data to be determined |

| Dimethylformamide | 6.4 | High | Data to be determined |

| Dimethyl Sulfoxide | 7.2 | High | Data to be determined |

Visualizing the Solubility Determination Workflow

Caption: Workflow for dynamic solubility determination.

Chemical Stability: Degradation Pathways and Assessment

Arylboronic acids are generally stable compounds but can undergo degradation under certain conditions. Understanding these pathways is key to preventing the formation of impurities during storage and reactions.

Key Degradation Pathways

-

Dehydration to Boroxines: This is one of the most common transformations for boronic acids.[6][7] Three molecules of the boronic acid can undergo intermolecular dehydration to form a stable, six-membered cyclic anhydride called a boroxine. This process is often thermally driven and is reversible in the presence of water.[3][6] The formation of boroxine can alter the solubility and reactivity of the material.

-

Protodeboronation: This is an irreversible degradation pathway where the carbon-boron bond is cleaved and replaced with a carbon-hydrogen bond, yielding the corresponding des-boro impurity (in this case, N-phenyl-pyrrolidine-1-sulfonamide). This reaction can be promoted by both acidic and basic conditions and is influenced by the electronic properties of the aryl ring.[8]

-

Oxidative Degradation: The boronic acid group can be susceptible to oxidation, particularly in the presence of strong oxidizing agents or certain metal catalysts, leading to the formation of the corresponding phenol.[9][10]

Forced Degradation Studies

To proactively identify potential degradants and establish stable operating conditions, forced degradation (stress testing) is a critical exercise.[11][12] This involves subjecting the compound to harsh conditions that accelerate decomposition.

Protocol: Forced Degradation Study

-

Sample Preparation: Prepare solutions of this compound (e.g., 1 mg/mL) in a suitable solvent system (e.g., Acetonitrile:Water 1:1).

-

Stress Conditions: Expose the samples to the following conditions in parallel with a control sample stored at ambient temperature in the dark:

-

Acidic Hydrolysis: Add 0.1 M HCl and heat at 60-80°C for 24-48 hours.[12]

-

Basic Hydrolysis: Add 0.1 M NaOH and heat at 60-80°C for 24-48 hours.[12]

-

Oxidative Degradation: Add 3% H₂O₂ and keep at room temperature for 24 hours.[11]

-

Thermal Stress (Solid State): Store the solid compound at a temperature below its melting point (e.g., 80-100°C) for several days.[11]

-

Photostability: Expose the solution to UV and visible light according to ICH Q1B guidelines.[11]

-

-

Analysis: Analyze all samples at various time points using a stability-indicating HPLC method. The goal is to achieve 5-20% degradation to ensure that the primary degradation products are formed without excessive secondary decomposition.[11]

Analytical Methods for Stability Assessment

High-Performance Liquid Chromatography (HPLC): HPLC is the workhorse for stability testing. A reversed-phase HPLC method with UV detection is ideal for separating the parent compound from its potential impurities.

Protocol: Stability-Indicating HPLC Method Development

-

Column: A C18 column (e.g., Waters XTerra MS C18) is a good starting point, as columns with low silanol activity can minimize on-column hydrolysis of the boronic acid.[13][14][15]

-

Mobile Phase: A gradient of water and acetonitrile is typically used. Using a mobile phase without a pH modifier (or with a very low concentration of an acid like formic acid) can be crucial to prevent on-column degradation.[13][14]

-

Detection: UV detection at a wavelength where the phenyl ring shows strong absorbance (e.g., 254 nm).

-

Method Validation: The method should be validated to demonstrate that it can separate the parent compound from its known and potential degradation products (e.g., boroxine, protodeboronation product, phenol).

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹¹B NMR spectroscopy is a powerful, non-destructive technique for directly observing the boron center.[16][17][18] It can readily distinguish between the sp²-hybridized trigonal boronic acid and the sp³-hybridized tetrahedral boronate esters or other complexes.[19] This makes it invaluable for monitoring reactions in real-time or assessing the equilibrium between the boronic acid and its boroxine anhydride.[16][17][19]

Visualizing the Stability Assessment Workflow

Caption: Workflow for stability assessment via forced degradation.

Conclusion and Recommendations

This compound is a molecule with significant potential, but its effective use is contingent upon a solid understanding of its fundamental physicochemical properties. This guide provides the scientific rationale and actionable protocols for a comprehensive evaluation of its solubility and stability.

Key Recommendations for Researchers:

-

Empirical Data is Essential: Do not rely solely on predictions. Conduct systematic solubility studies using the dynamic method across a range of pharmaceutically relevant solvents.

-

Proactive Stability Testing: Perform forced degradation studies early in the development process to identify liabilities. This knowledge will inform reaction conditions, purification strategies, and long-term storage.

-

Employ Orthogonal Analytical Techniques: Use HPLC as the primary tool for quantitative stability assessment and complement it with ¹¹B NMR to gain specific insights into the state of the boronic acid moiety.

-

Consider Boronic Esters: If instability (e.g., boroxine formation) or poor solubility proves problematic, the synthesis of a corresponding boronic ester (e.g., a pinacol ester) should be considered. Esters often exhibit enhanced stability and better solubility in organic solvents.[20][21][22][23]

By following the principles and methodologies outlined in this guide, scientists and drug development professionals can build a robust data package for this compound, enabling its confident and successful application in synthesis and beyond.

References

- 1. d-nb.info [d-nb.info]

- 2. researchgate.net [researchgate.net]

- 3. Phenylboronic acid - Wikipedia [en.wikipedia.org]

- 4. benchchem.com [benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Phenylboronic acid:Synthesis,reactions_Chemicalbook [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. Catabolism of Arylboronic Acids by Arthrobacter nicotinovorans Strain PBA - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Forced Degradation Studies - STEMart [ste-mart.com]

- 12. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 13. researchgate.net [researchgate.net]

- 14. tandfonline.com [tandfonline.com]

- 15. ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC | Semantic Scholar [semanticscholar.org]

- 16. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. par.nsf.gov [par.nsf.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. mdpi.com [mdpi.com]

- 20. pubs.acs.org [pubs.acs.org]

- 21. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]

- 22. Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions [organic-chemistry.org]

- 23. benchchem.com [benchchem.com]

Potential applications of sulfonamide boronic acids in medicinal chemistry

An In-Depth Technical Guide to the Medicinal Chemistry of Sulfonamide Boronic Acids

Authored by a Senior Application Scientist

Abstract

The strategic incorporation of boron into drug scaffolds has become a pivotal strategy in modern medicinal chemistry, yielding compounds with unique and highly advantageous pharmacological profiles. Among these, sulfonamide boronic acids have emerged as a particularly promising class of molecules. This guide provides an in-depth exploration of the synthesis, unique chemical properties, and diverse applications of sulfonamide boronic acids in drug discovery and development. We will delve into their roles as potent enzyme inhibitors, modulators of protein-protein interactions, and innovative diagnostic agents. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering both foundational knowledge and advanced, actionable insights.

Part 1: The Unique Chemistry of Sulfonamide Boronic Acids

The sulfonamide boronic acid moiety is a fascinating and powerful functional group in medicinal chemistry. It combines the well-established pharmacological properties of the sulfonamide group with the unique chemical behavior of boronic acid. This combination gives rise to molecules with distinct characteristics that can be leveraged for therapeutic benefit.

Structural and Electronic Properties

The core of a sulfonamide boronic acid features a tetrahedral boron atom bonded to two hydroxyl groups and a carbon atom, which is in turn connected to the sulfonamide nitrogen. The key to their utility lies in the vacant p-orbital of the boron atom, which allows it to act as a Lewis acid and form reversible covalent bonds with nucleophilic residues in biological targets, most notably the hydroxyl groups of serine, threonine, and tyrosine residues in enzymes.

The sulfonamide group, on the other hand, is a well-known pharmacophore that can engage in hydrogen bonding and other non-covalent interactions with protein targets, contributing to binding affinity and selectivity. The electron-withdrawing nature of the sulfonyl group also influences the acidity of the boronic acid, which can be fine-tuned through synthetic modifications to optimize target engagement.

Key Physicochemical Properties

| Property | Typical Range/Characteristic | Significance in Drug Design |

| pKa | 4-8 | Influences the ionization state at physiological pH, affecting cell permeability and target binding. |

| Solubility | Variable, can be modulated | Crucial for formulation and bioavailability. |

| Stability | Generally stable, but can undergo dehydration | Important for storage and in vivo half-life. |

| Reversible Covalent Bonding | Forms trigonal and tetrahedral adducts | Enables potent and prolonged target inhibition with the potential for reduced off-target effects. |

Part 2: Applications in Medicinal Chemistry

The unique properties of sulfonamide boronic acids have led to their exploration in a wide range of therapeutic areas. Their ability to form reversible covalent bonds with active site residues of enzymes has made them particularly successful as enzyme inhibitors.

Enzyme Inhibition

Sulfonamide boronic acids have been successfully employed as inhibitors of various enzyme classes, including proteases, esterases, and kinases. The formation of a stable, yet reversible, covalent bond with a key catalytic residue can lead to highly potent and selective inhibition.

2.1.1. Protease Inhibitors

A prime example of a successful sulfonamide boronic acid-based drug is Vaborbactam . Vaborbactam is a β-lactamase inhibitor that is co-administered with the carbapenem antibiotic meropenem. It potently inhibits serine β-lactamases, enzymes that confer resistance to β-lactam antibiotics in bacteria.

Mechanism of Action of Vaborbactam:

Caption: Vaborbactam inhibits serine β-lactamases by forming a reversible covalent bond with the active site serine residue.

2.1.2. Other Enzyme Targets

Beyond proteases, sulfonamide boronic acids have shown promise as inhibitors of other enzyme classes. For instance, they have been investigated as inhibitors of fatty acid amide hydrolase (FAAH), a key enzyme in the endocannabinoid system, and as inhibitors of various kinases involved in cancer signaling pathways.

Protein-Protein Interaction Modulators

The ability of sulfonamide boronic acids to engage in specific interactions with protein surfaces makes them attractive candidates for modulating protein-protein interactions (PPIs). While this is a more challenging area of drug discovery, the unique properties of these compounds offer a potential avenue for targeting previously "undruggable" PPIs.

Diagnostic Agents and Chemical Probes

The reactivity of the boronic acid moiety can be harnessed for the development of diagnostic agents and chemical probes. For example, sulfonamide boronic acids can be designed to selectively bind to specific biomarkers, such as glycans on the surface of cancer cells, enabling their detection and imaging.

Part 3: Experimental Protocols

The synthesis and evaluation of sulfonamide boronic acids require a combination of standard organic chemistry techniques and specialized assays to assess their biological activity.

General Synthetic Scheme

A common route for the synthesis of sulfonamide boronic acids involves the coupling of a suitable boronic acid precursor with a sulfonyl chloride.

Synthetic Workflow:

Caption: A generalized synthetic workflow for the preparation of sulfonamide boronic acids.

Step-by-Step Protocol:

-

Sulfonylation: To a solution of the starting boronic ester in an appropriate solvent (e.g., dichloromethane, tetrahydrofuran), add a base (e.g., triethylamine, pyridine). Cool the reaction mixture to 0 °C and add the desired sulfonyl chloride dropwise. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

-

Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by column chromatography.

-

Deprotection: The boronic ester protecting group (e.g., pinacol) is typically removed under acidic or basic conditions. For example, treatment with an aqueous solution of HCl or NaOH, followed by extraction and purification, will yield the final sulfonamide boronic acid.

Biological Evaluation

The biological activity of sulfonamide boronic acids is typically assessed using a combination of in vitro and in vivo assays.

3.2.1. Enzyme Inhibition Assays

-

IC50 Determination: The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying the potency of an inhibitor. This is typically determined by measuring the enzyme activity at various concentrations of the inhibitor.

-

Mechanism of Inhibition Studies: To determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive) and to confirm reversible covalent binding, kinetic studies such as dilution experiments and mass spectrometry analysis of the enzyme-inhibitor complex are performed.

Enzyme Inhibition Assay Workflow:

Caption: A typical workflow for determining the IC50 of a sulfonamide boronic acid enzyme inhibitor.

Part 4: Future Directions and Advanced Applications

The field of sulfonamide boronic acids is continually evolving, with ongoing research focused on several key areas:

-

Targeted Drug Delivery: The development of sulfonamide boronic acid-based prodrugs that are activated at the site of disease could improve therapeutic efficacy and reduce side effects.

-

Novel Target Identification: High-throughput screening of sulfonamide boronic acid libraries against a wide range of biological targets may uncover new therapeutic opportunities.

-

Combination Therapies: Exploring the synergistic effects of sulfonamide boronic acids with other therapeutic agents is a promising strategy for overcoming drug resistance and improving treatment outcomes.

Conclusion

Sulfonamide boronic acids represent a versatile and powerful class of molecules with significant potential in medicinal chemistry. Their unique ability to form reversible covalent bonds with biological targets, combined with the well-established pharmacological properties of the sulfonamide group, has already led to the development of a successful drug and numerous promising clinical candidates. As our understanding of the chemistry and biology of these compounds continues to grow, we can expect to see even more innovative applications of sulfonamide boronic acids in the years to come.

A Technical Guide to (4-(Pyrrolidin-1-ylsulfonyl)phenyl)boronic acid: A Privileged Fragment for Modern Drug Discovery

Abstract

Fragment-Based Drug Discovery (FBDD) has revolutionized the hit-identification process by championing the principle that smaller, less complex molecules can probe protein binding sites more efficiently than their larger, drug-like counterparts.[1] Within the vast chemical space of fragments, certain scaffolds emerge as "privileged" due to their unique combination of physicochemical properties, versatile binding capabilities, and synthetic tractability. This guide focuses on one such fragment: (4-(Pyrrolidin-1-ylsulfonyl)phenyl)boronic acid . We will deconstruct the strategic value of this molecule, detailing its core attributes, a robust framework for its application in a screening campaign, and the mechanistic rationale behind its utility in generating high-quality lead compounds.

The Strategic Rationale: Deconstructing the Fragment

The efficacy of this compound lies in the synergistic interplay of its three key structural components: the phenylboronic acid, the sulfonamide linker, and the pyrrolidine ring. This design provides a rich combination of interaction potentials and favorable physicochemical properties, making it an exemplary starting point for an FBDD campaign.

1.1. The Boronic Acid "Warhead"

The boronic acid moiety is an increasingly vital tool in medicinal chemistry.[2] Its utility in FBDD stems from several key features:

-

Reversible Covalent Bonding: The boron atom, in its sp²-hybridized state, possesses an empty p-orbital, rendering it a Lewis acid.[3] This allows it to form reversible covalent bonds with nucleophilic amino acid residues such as serine, threonine, or lysine, which are common in enzyme active sites.[3][4] This transient covalent interaction can anchor an otherwise weakly binding fragment, significantly improving detection in biophysical assays and providing a definitive binding orientation.

-

Hydrogen Bonding Mimicry: As a bioisostere for carboxylic acids, the boronic acid group can engage in critical hydrogen bonding interactions with protein backbones or side chains, probing pockets that recognize carboxylate groups.[3]

-

Synthetic Handle: It is a cornerstone of palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, offering a reliable and well-established vector for synthetic elaboration and fragment evolution.[]

1.2. The Sulfonamide Core: More Than a Linker

The sulfonamide group is one of the most ubiquitous pharmacophores in modern medicine.[6][7] Its inclusion provides several advantages:

-

Defined Geometry: It imparts a rigid, tetrahedral geometry, which helps to project the pyrrolidine and boronic acid groups into distinct vectors in chemical space.

-

Hydrogen Bonding: The sulfonamide oxygens are excellent hydrogen bond acceptors, while the N-H group (in primary or secondary sulfonamides) can act as a donor. These interactions are crucial for anchoring the fragment to the protein target.[8]

-

Physicochemical Modulation: The sulfonamide group contributes to the fragment's polarity, often improving aqueous solubility—a critical parameter for successful screening and downstream development.

1.3. The Pyrrolidine Vector: Exploring Chemical Space

The saturated pyrrolidine ring serves as a non-planar, 3D-rich element that can probe hydrophobic pockets or be modified to introduce new interaction points. It provides a clear vector for fragment "growing," where chemists can systematically add functionality to improve potency and selectivity.

1.4. Physicochemical Properties: Adherence to Fragment Principles

A successful fragment must possess drug-like properties from the outset. While experimental data for the exact title compound is not consolidated in public databases, we can analyze a very close analog, (4-Fluoro-3-(pyrrolidin-1-ylsulfonyl)phenyl)boronic acid , to confirm its suitability.[9] Fragments should ideally adhere to the "Rule of Three": Molecular Weight (MW) < 300 Da, cLogP < 3, Hydrogen Bond Donors (HBD) ≤ 3, and Hydrogen Bond Acceptors (HBA) ≤ 3.[10]

| Property | Value (for Fluoro- analog) | FBDD Guideline ("Rule of Three") | Rationale & Significance |

| Molecular Weight | 273.09 g/mol [9] | < 300 g/mol | Ensures the fragment is small enough to sample chemical space efficiently and has ample room for optimization without becoming excessively large or losing ligand efficiency. |

| cLogP | ~1.5 - 2.5 (Estimated) | < 3 | Balances solubility with sufficient non-polar character to engage in favorable hydrophobic interactions, avoiding issues with aggregation or poor solubility during screening. |

| H-Bond Acceptors | 4 (2x sulfonyl O, 2x boronic acid OH) | ≤ 3 | While slightly exceeding the guideline, the boronic acid hydroxyls are also donors and key to its binding mechanism. This deviation is often acceptable for such a functional warhead. |

| H-Bond Donors | 2 (boronic acid OH groups) | ≤ 3 | Provides directed interactions to anchor the fragment in a specific orientation within the binding site. |

| Rotatable Bonds | 3 | < 3 | Low conformational flexibility reduces the entropic penalty upon binding, leading to higher ligand efficiency. |

Table 1: Physicochemical properties of a close analog, (4-Fluoro-3-(pyrrolidin-1-ylsulfonyl)phenyl)boronic acid, evaluated against FBDD "Rule of Three" guidelines.

Proposed Synthesis Pathway

A reliable synthesis is paramount for any FBDD campaign to enable hit validation and the creation of analogs. A plausible and robust route to this compound can be adapted from established methodologies for similar compounds.[11] The key transformation is a bromo-lithium exchange followed by quenching with a borate ester.

Diagram 1: A proposed two-step synthesis of the title fragment.

This pathway is advantageous because the starting materials are commercially available and the reactions are high-yielding and well-documented in the chemical literature for analogous structures.[11]

Application in a Fragment Screening Cascade

Identifying weak-binding fragments requires highly sensitive biophysical techniques. A typical screening cascade ensures that initial hits are robust, specific, and tractable for further development.

Diagram 2: A typical FBDD workflow for screening and validation.

3.1. Protocol: Primary Screening via Differential Scanning Fluorimetry (DSF)

DSF, or Thermal Shift Assay, is an efficient primary screen that detects ligand binding by measuring changes in protein thermal stability.[4]

Objective: To identify fragments that cause a statistically significant increase in the melting temperature (Tₘ) of the target protein.

Methodology:

-

Protein Preparation: Prepare a solution of the purified target protein at a final concentration of 2–5 µM in a suitable buffer (e.g., 10 mM HEPES pH 7.5, 150 mM NaCl).

-

Fragment Preparation: Prepare a 100 mM stock solution of this compound and other library fragments in DMSO. Create a working plate by diluting fragments to 10 mM in the assay buffer.

-

Assay Plate Preparation: In a 384-well PCR plate, add 20 µL of the protein solution to each well.

-

Dye Addition: Add a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of unfolded proteins to the protein solution at a final dilution of 1:1000.

-

Fragment Addition: Add 0.2 µL of the 10 mM fragment solutions to the appropriate wells for a final screening concentration of 100 µM. Include DMSO-only wells as a negative control.

-

Thermal Denaturation: Seal the plate and place it in a real-time PCR instrument. Apply a temperature gradient from 25 °C to 95 °C with a ramp rate of 1 °C/minute.

-

Data Analysis: Monitor the fluorescence intensity as a function of temperature. The Tₘ is the inflection point of the sigmoidal unfolding curve. A hit is defined as a fragment that induces a Tₘ shift (ΔTₘ) > 3 standard deviations above the mean of the DMSO controls.

Self-Validation: The inclusion of multiple DMSO controls allows for a robust statistical definition of a hit. Any fragments that quench fluorescence or cause protein precipitation can be identified and flagged.

3.2. Protocol: Hit Validation via Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to confirm direct binding and quantify the affinity and kinetics of the interaction.[4]

Objective: To confirm the binding of DSF hits and determine their equilibrium dissociation constant (Kₖ).

Methodology:

-

Chip Preparation: Covalently immobilize the purified target protein onto a sensor chip (e.g., CM5) using standard amine coupling chemistry. A reference flow cell is prepared similarly but without protein to subtract non-specific binding.

-

Fragment Preparation: Prepare a serial dilution of the validated hit fragment (e.g., 1 µM to 500 µM) in SPR running buffer (e.g., 10 mM HEPES pH 7.5, 150 mM NaCl, 0.005% P20 surfactant, 1% DMSO).

-

Binding Analysis: Inject the fragment solutions over the target and reference flow cells at a constant flow rate (e.g., 30 µL/min). Monitor the change in response units (RU).

-

Data Analysis: Subtract the reference channel signal from the active channel signal. Plot the steady-state response against the fragment concentration and fit the data to a 1:1 binding model to determine the Kₖ.

Self-Validation: The reference flow cell provides a real-time control for non-specific binding and buffer effects. A dose-dependent response is required to confirm a genuine binding event.

Mechanistic Insights & Structure-Guided Evolution

Once a fragment hit is validated and its binding mode is determined by X-ray crystallography, the true power of FBDD is unleashed.[12] The crystal structure reveals the precise interactions driving binding and, crucially, identifies unoccupied pockets adjacent to the fragment.

Diagram 3: Potential binding interactions of the title fragment.

The X-ray structure of a phenylboronic acid derivative inhibiting AmpC β-lactamase, for example, clearly shows the boronic acid forming a covalent adduct with the catalytic Ser64, while the phenyl ring makes key hydrophobic contacts.[13] Similarly, our title fragment would be expected to use its boronic acid to anchor to a key serine, threonine, or lysine. The sulfonamide oxygens would likely form hydrogen bonds with backbone amides or polar side chains, and the pyrrolidine ring would occupy a hydrophobic sub-pocket.

The structure would then guide synthetic chemistry to:

-

Grow from the pyrrolidine ring to better fill the hydrophobic pocket and gain potency.

-

Modify the phenyl ring to improve interactions with adjacent residues.

-

Link this fragment to another fragment identified in a nearby pocket.

Conclusion

This compound is not merely a collection of atoms; it is a carefully orchestrated chemical tool designed for success in fragment-based drug discovery. Its dual-action binding potential, conferred by the boronic acid and sulfonamide groups, increases the probability of achieving high-quality, structurally-defined hits. Its adherence to the principles of fragment design and its inherent synthetic tractability make it an exemplary starting point for campaigns against a wide range of protein targets, particularly enzymes such as proteases and kinases. By leveraging this privileged fragment within a robust screening and validation cascade, drug discovery teams can significantly enhance the efficiency and quality of their hit-to-lead efforts.

References

- 1. benchchem.com [benchchem.com]

- 2. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. benchchem.com [benchchem.com]

- 6. Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Fragment-Based Drug Discovery - Proteopedia, life in 3D [proteopedia.org]

- 9. (4-Fluoro-3-(pyrrolidin-1-ylsulfonyl)phenyl)boronic acid [cymitquimica.com]

- 10. mdpi.com [mdpi.com]

- 11. Synthesis of Sulfonamide- and Sulfonyl- Phenylboronic Acid Modified Silica Phases for Boronate Affinity Chromatography at Physiological pH - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Structural study of phenyl boronic acid derivatives as AmpC β-lactamase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to the Biological Activity Screening of Novel Arylboronic Acids

Foreword: The Resurgence of Boron in Drug Discovery

For many years, the element boron was largely relegated to the periphery of medicinal chemistry, often carrying a misplaced stigma of toxicity.[1] This perception was decisively overturned with the clinical success of Bortezomib (Velcade®), a dipeptidyl boronic acid that revolutionized the treatment of multiple myeloma by targeting the proteasome.[1][2][3] This landmark approval illuminated the profound therapeutic potential of arylboronic acids, catalyzing a surge of interest in this unique chemical class.[4][5] Today, with multiple boron-containing drugs approved and many more in clinical trials, it is clear that the boronic acid moiety is a privileged scaffold in modern drug discovery.[6]

Arylboronic acids derive their biological activity from the unique electronic nature of the boron atom. It is a Lewis acid, capable of forming reversible covalent bonds with nucleophilic residues—such as the catalytic serine in proteases or threonine in the proteasome—by accepting a pair of electrons to form a stable tetrahedral intermediate.[7][8][9] This ability to act as a transition-state analog is the foundation of their potent inhibitory activity.[8]

This guide provides a technical framework for researchers, scientists, and drug development professionals embarking on the biological activity screening of novel arylboronic acids. It is structured not as a rigid protocol, but as a strategic roadmap, emphasizing the causal logic behind experimental choices and providing the field-proven insights necessary to navigate the unique challenges and opportunities presented by this compound class.

Strategic Design of the Screening Cascade

A successful screening campaign is not a single experiment but a multi-stage funnel designed to progressively filter a large library of compounds down to a small number of validated, high-quality lead candidates. For arylboronic acids, this cascade must be intelligently designed to leverage their unique mechanism of action while proactively identifying and eliminating common artifacts.

Primary Screening: Casting a Wide Net

The objective of primary screening is to efficiently test a large library of novel arylboronic acids to identify initial "hits" that modulate the biological target of interest. The choice between a target-based and a phenotypic approach is the first critical decision.

-

Target-Based Screening: This is the most common approach, where compounds are tested directly against a purified, isolated biological target (e.g., an enzyme or receptor). It is mechanistically explicit and generally easier to troubleshoot.

-

Phenotypic Screening: Here, compounds are tested on whole cells or organisms to identify agents that produce a desired physiological outcome (e.g., cancer cell death, inhibition of bacterial growth). This approach is agnostic to the specific molecular target but can uncover novel mechanisms of action.

Given the known propensity of arylboronic acids to inhibit serine hydrolases, a target-based enzymatic assay is a logical starting point for many projects.[7][8][9]

Hit Confirmation & Triage: Separating Signal from Noise

High-throughput screens (HTS) are prone to false positives. Therefore, all initial hits must undergo a rigorous confirmation and triage process before committing resources to further characterization.

-

Re-testing: The first step is to re-test the primary hits, ideally from a freshly prepared sample, to ensure the activity is reproducible.

-

Dose-Response Analysis: Confirmed hits should be tested across a range of concentrations (typically 8-10 points) to generate a dose-response curve and determine the IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration). This provides a quantitative measure of potency.

-

Counter-Screens & Orthogonal Assays: This is arguably the most critical stage.

-

Assay Interference Screen: Test compounds in the absence of the target protein to identify those that interfere with the assay technology itself (e.g., autofluorescence, light scattering).

-

Selectivity Screens: Because arylboronic acids can inhibit various serine proteases, it is crucial to test hits against related, off-target enzymes.[7][9][10] For example, a screen for a specific caspase inhibitor should include counter-screens against other caspases and unrelated serine proteases like chymotrypsin or thrombin.

-

The workflow below illustrates a robust screening cascade designed to efficiently identify and validate true hits while systematically eliminating artifacts.

Caption: A typical screening cascade for identifying novel inhibitors.

Mechanism of Action (MoA) Studies: Unveiling the "How"

Once a set of validated hits with desirable potency and selectivity is identified, the focus shifts to understanding their mechanism of action. For arylboronic acids, this centers on the nature of their interaction with the target protein.

Reversibility and Kinetics

The hallmark of many boronic acid inhibitors is their ability to form a reversible covalent bond.[2][11] This is a critical distinction from irreversible covalent inhibitors, which form a permanent bond and can carry a higher risk of toxicity.

-

Jump-Dilution Assay: This is the gold standard for assessing reversibility. The target protein is incubated with a high concentration of the inhibitor to allow binding to reach equilibrium. The complex is then rapidly diluted (e.g., 100-fold) into a solution containing the substrate.

-

If the inhibitor is reversible , its dissociation from the target will lead to a gradual recovery of enzymatic activity over time.

-

If the inhibitor is irreversible , no significant recovery of activity will be observed.

-

-

Enzyme Kinetics: Detailed kinetic studies can further elucidate the mechanism. Arylboronic acids often exhibit slow-binding or tight-binding inhibition, where the formation of the final enzyme-inhibitor complex does not occur instantaneously.[12] This behavior can be analyzed using specific kinetic models to determine association (kon) and dissociation (koff) rate constants.

The interaction between a boronic acid and a serine protease active site is a classic example of transition-state mimicry. The diagram below illustrates this reversible covalent interaction.

Caption: Mechanism of serine protease inhibition by an arylboronic acid.

Target Engagement in a Cellular Context

A potent inhibitor of a purified enzyme must also be able to reach and bind to its target inside a living cell. Cellular target engagement assays confirm that a compound interacts with its intended target in a physiological environment.

-

Cellular Thermal Shift Assay (CETSA): This technique is based on the principle that a protein becomes more resistant to heat-induced denaturation when a ligand is bound to it. Cells are treated with the compound, heated to various temperatures, and the amount of soluble (non-denatured) target protein is quantified, typically by Western blot. A shift in the melting temperature to a higher value in the presence of the compound indicates target engagement.

-

Reporter Assays: If the target enzyme regulates a known signaling pathway, a downstream reporter gene assay can be used as an indirect measure of target engagement. For example, inhibition of the proteasome by Bortezomib prevents the degradation of IκB, which in turn inhibits NF-κB signaling.[2][13] A reporter construct driven by an NF-κB response element could therefore be used to measure the cellular activity of novel proteasome inhibitors.

Essential Protocols & Methodologies

This section provides detailed, self-validating protocols for key experiments in the screening cascade.

Protocol 1: Enzymatic Inhibition Assay (Serine Protease)

Objective: To determine the IC50 value of a novel arylboronic acid against a model serine protease (e.g., Chymotrypsin).

Principle: The assay measures the rate of cleavage of a chromogenic or fluorogenic substrate by the protease. An inhibitor will decrease the rate of substrate turnover.

Materials:

-

Chymotrypsin enzyme stock solution

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl)

-

Substrate: N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (Suc-AAPF-pNA)

-

Test Compounds (Arylboronic acids) dissolved in DMSO

-

Positive Control: A known chymotrypsin inhibitor (e.g., Aprotinin)

-

96-well or 384-well microplates (UV-transparent)

-

Microplate reader capable of reading absorbance at 405 nm

Methodology:

-

Compound Plating:

-

Prepare serial dilutions of the test compounds in DMSO.

-

Dispense 1 µL of each compound dilution into the wells of the microplate.

-

For control wells, dispense 1 µL of DMSO (Negative Control, 100% activity) or 1 µL of the positive control inhibitor (Positive Control, 0% activity).

-

-

Enzyme Addition:

-

Prepare a working solution of chymotrypsin in Assay Buffer at 2X the final desired concentration.

-

Add 50 µL of the enzyme solution to each well.

-

Causality Check: Adding the enzyme to the inhibitor before the substrate allows the inhibitor to bind to the enzyme and reach equilibrium.

-

-

Incubation:

-

Gently mix the plate and incubate for 30 minutes at room temperature. The optimal incubation time may need to be determined empirically to account for potential slow-binding kinetics.

-

-

Reaction Initiation:

-

Prepare a working solution of the Suc-AAPF-pNA substrate in Assay Buffer at 2X the final desired concentration.

-

Add 50 µL of the substrate solution to all wells to initiate the reaction. The final volume is now 101 µL.

-

-

Data Acquisition:

-

Immediately place the plate in the microplate reader.

-

Measure the absorbance at 405 nm every 60 seconds for 15-30 minutes (kinetic read). The rate of reaction is determined by the slope of the linear portion of the absorbance vs. time curve.

-

-

Data Analysis:

-

Calculate the percent inhibition for each compound concentration relative to the DMSO controls.

-

Plot percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Self-Validation System:

-

Positive Control: Ensures the assay can detect inhibition.

-

Negative (DMSO) Control: Defines the 100% activity window.

-

No-Enzyme Control: Wells containing only buffer and substrate to measure background substrate hydrolysis.

-

Compound Interference Control: Wells containing compound and substrate (no enzyme) to check for compound absorbance at 405 nm.

Protocol 2: Cell Viability Assay (e.g., MTT or CellTiter-Glo®)

Objective: To assess the cytotoxic or cytostatic effect of a novel arylboronic acid on a cancer cell line.

Principle: These assays measure a parameter linked to the number of viable cells, such as metabolic activity (MTT) or intracellular ATP levels (CellTiter-Glo®).

Materials:

-

Cancer cell line of interest (e.g., MM.1S for multiple myeloma)

-

Complete cell culture medium

-

Test Compounds dissolved in DMSO

-

Positive Control: A known cytotoxic agent (e.g., Doxorubicin)

-

96-well cell culture plates (clear bottom, sterile)

-

MTT or CellTiter-Glo® reagent

-

Microplate reader (absorbance for MTT, luminescence for CellTiter-Glo®)

Methodology:

-

Cell Seeding:

-

Harvest and count cells.

-

Seed the cells into the 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well) in 100 µL of medium.

-

Incubate for 24 hours to allow cells to attach and resume growth.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compounds in complete medium.

-

Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells.

-

Include DMSO vehicle controls and a positive control.

-

-

Incubation:

-

Incubate the plates for 48-72 hours in a cell culture incubator (37°C, 5% CO2). The duration should be sufficient to observe a significant effect on cell proliferation.

-

-

Assay Readout (CellTiter-Glo® example):

-

Remove the plates from the incubator and allow them to equilibrate to room temperature for 30 minutes.

-

Causality Check: This step is crucial for consistent enzyme kinetics of the luciferase-based reagent.

-

Add 100 µL of CellTiter-Glo® reagent to each well.

-

Mix on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Data Acquisition:

-

Read the luminescence on a microplate reader.

-

-

Data Analysis:

-

Calculate the percent viability for each compound concentration relative to the DMSO controls.

-

Plot percent viability versus the logarithm of the compound concentration and fit the data to determine the GI50 (concentration for 50% growth inhibition) or CC50 (50% cytotoxic concentration).

-

Data Presentation and Interpretation

Clear data presentation is essential for making informed decisions. Quantitative data should always be summarized in tables for easy comparison.

Table 1: Example Screening Data for Novel Arylboronic Acids Targeting Protease X

| Compound ID | Primary Screen (% Inhibition @ 10 µM) | Protease X IC50 (µM) | Chymotrypsin IC50 (µM) | Selectivity Index (Chymo/Prot. X) | Cell Viability GI50 (µM) |

| BA-001 | 95% | 0.05 | 5.2 | 104 | 0.25 |

| BA-002 | 92% | 0.12 | 0.2 | 1.7 | 15.7 |

| BA-003 | 45% | 8.9 | > 50 | > 5.6 | > 50 |

| BA-004 | 98% | 0.02 | > 50 | > 2500 | 0.11 |

Interpretation:

-

BA-001 & BA-004: Emerge as strong lead candidates. They are highly potent against the target (Protease X), show good-to-excellent selectivity over chymotrypsin, and demonstrate potent cellular activity. BA-004 is particularly outstanding due to its high selectivity.

-

BA-002: While potent against Protease X, it shows poor selectivity, suggesting it may have off-target effects. The weak cellular activity could be due to poor cell permeability or high off-target toxicity. This compound would likely be de-prioritized.

-

BA-003: Shows weak activity in the primary screen and a high IC50. This compound is not a priority for follow-up.

Conclusion and Future Directions

The screening of novel arylboronic acids is a highly promising avenue for the discovery of new therapeutics. Their unique, reversible-covalent mechanism of action offers a powerful tool for inhibiting challenging enzyme targets. A successful screening campaign hinges on a logically designed cascade that incorporates early, rigorous validation and counter-screening to eliminate artifacts. By understanding the underlying biochemistry of boronic acids and employing robust MoA studies, researchers can effectively navigate the path from initial hit identification to the development of a validated lead candidate with true therapeutic potential. The continued exploration of this versatile chemical scaffold is poised to deliver the next generation of innovative medicines.

References

- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bortezomib advanced mechanisms of action in multiple myeloma, solid and liquid tumors along with its novel therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Bortezomib - Wikipedia [en.wikipedia.org]

- 4. mdpi.com [mdpi.com]

- 5. Novel Boronic Acids for Pilot-Scale Screening - Gary Molander [grantome.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Vaborbactam - Wikipedia [en.wikipedia.org]

- 9. Inhibition of serine proteases by arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pnas.org [pnas.org]

- 11. Bortezomib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Biochemical Activity of Vaborbactam - PMC [pmc.ncbi.nlm.nih.gov]

- 13. What is the mechanism of Bortezomib? [synapse.patsnap.com]

Structural analysis of (4-(Pyrrolidin-1-ylsulfonyl)phenyl)boronic acid derivatives

An In-depth Technical Guide

Topic: Structural Analysis of (4-(Pyrrolidin-1-ylsulfonyl)phenyl)boronic Acid Derivatives Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive framework for the structural analysis of this compound and its derivatives, a molecular scaffold of increasing importance in medicinal chemistry. As a Senior Application Scientist, this document moves beyond mere procedural descriptions to offer an integrated perspective on the causality behind experimental choices. We will explore the strategic synthesis of these compounds and delve into a multi-technique approach for their definitive structural elucidation, focusing on Single-Crystal X-ray Diffraction, multi-nuclear Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). Each section is designed to be a self-validating system, providing detailed protocols, data interpretation insights, and the underlying scientific rationale. The guide culminates in a discussion of how these analytical techniques synergize to provide a complete and unambiguous structural portrait, which is foundational for understanding structure-activity relationships (SAR) and accelerating drug development programs.

Introduction: The Significance of the this compound Scaffold

The Ascendant Role of Boronic Acids in Medicinal Chemistry

Boron-containing compounds, once relegated to the periphery of medicinal chemistry due to perceived toxicity, have undergone a significant renaissance.[1] This shift was catalyzed by the success of drugs like bortezomib (Velcade®), a boronic acid-based proteasome inhibitor, which underscored the therapeutic potential of this class.[2][3] The boronic acid moiety, -B(OH)₂, is a unique functional group; it acts as a Lewis acid and can form reversible covalent bonds with biological nucleophiles, such as the serine and threonine residues found in the active sites of many enzymes.[1][4] This capacity for reversible covalent inhibition offers a compelling mechanism for achieving high potency and selectivity, making boronic acid derivatives a versatile and promising class of compounds in modern drug discovery.[2][4]

Deconstructing the Title Compound: A Rationale for its Design

The this compound scaffold is a deliberate convergence of three key pharmacophoric elements, each contributing to its potential as a drug candidate or a versatile synthetic building block.

-

Phenylboronic Acid Core: This provides the fundamental reactive center. Arylboronic acids are extensively used as intermediates in carbon-carbon bond-forming reactions like the Suzuki-Miyaura cross-coupling, enabling facile diversification of the core structure.[1][5]

-

Sulfonamide Linker: The electron-withdrawing nature of the sulfonyl group (-SO₂) modulates the electronic properties of the phenyl ring and the acidity (pKa) of the boronic acid. This can be critical for tuning binding affinity and reactivity with a biological target.[1]

-

Pyrrolidine Ring: As a saturated heterocycle, the pyrrolidine ring introduces a non-planar, three-dimensional character to the molecule.[6] This is a widely used strategy in drug design to improve solubility, metabolic stability, and to explore the pharmacophore space more effectively, potentially leading to enhanced binding interactions with target proteins.[6]

This guide provides the analytical methodologies required to confirm and characterize the structure of this sophisticated scaffold and its derivatives.

Synthesis and Derivatization Strategies

General Synthetic Pathway

The synthesis of derivatives based on this scaffold typically involves a multi-step sequence. A common approach begins with the reaction of a precursor like 7-bromo-2,4-dichlorothieno[3,2-d]pyrimidine with 4-(pyrrolidin-1-ylsulfonyl)aniline.[7][8] Subsequent functionalization, often at the bromine position, is achieved via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, using various boronic acids or esters to introduce diversity.[7]

Visualization: Synthetic Workflow

Caption: General synthetic pathway for derivatives.

Core Methodologies for Structural Elucidation

An integrated analytical approach is paramount for the unambiguous structural characterization of these derivatives. The following techniques, when used in concert, provide a complete picture of the molecule's identity, purity, and three-dimensional nature.

Single-Crystal X-ray Diffraction: The Definitive Structure

Expertise & Causality: X-ray crystallography stands as the unequivocal method for determining the atomic and molecular structure of a crystalline solid.[9] It provides precise coordinates of each atom, allowing for the direct measurement of bond lengths, bond angles, and torsional angles. For boronic acids, this technique is particularly insightful as it often reveals the formation of hydrogen-bonded dimers or more complex supramolecular assemblies in the solid state.[10] Understanding these intermolecular interactions is crucial, as they can mimic potential binding modes within a protein active site.[11] The resulting electron density map provides irrefutable proof of connectivity and stereochemistry.[9]

Experimental Protocol: Single-Crystal Growth and X-ray Diffraction

-

Crystal Growth:

-

Dissolve 5-10 mg of the purified compound in a minimal amount of a suitable solvent (e.g., methanol, acetone, or acetonitrile).

-

Transfer the solution to a small, clean vial.

-

Employ a slow evaporation or solvent diffusion technique. For diffusion, carefully layer a less polar "anti-solvent" (e.g., hexane or diethyl ether) on top of the solution.

-

Seal the vial and leave it undisturbed in a vibration-free environment for several days to weeks.

-

Monitor periodically for the formation of well-defined, single crystals.

-

-

Crystal Mounting and Data Collection:

-

Carefully select a suitable crystal (clear, well-formed, appropriate size) under a microscope.

-

Mount the crystal on a cryoloop and flash-cool it in a stream of liquid nitrogen to prevent radiation damage.

-

Center the crystal on a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα).

-

Collect a series of diffraction images by rotating the crystal in the X-ray beam.

-

-

Structure Solution and Refinement:

-

Process the raw diffraction data to obtain integrated intensities for each reflection.

-

Solve the crystal structure using direct methods or Patterson methods to obtain an initial electron density map.

-

Build the molecular model into the electron density map and refine the atomic positions, and thermal parameters against the experimental data until convergence is reached.

-

Data Presentation: Representative Crystallographic Data

| Parameter | Hypothetical Value | Significance |

| Formula | C₁₀H₁₄BNO₄S | Confirms elemental composition in the asymmetric unit. |

| Crystal System | Monoclinic | Describes the symmetry of the crystal lattice. |

| Space Group | P2₁/c | Defines the specific symmetry operations within the unit cell. |

| B-O Bond Lengths | ~1.37 Å | Typical for a trigonal planar boronic acid.[10] |

| Intermolecular H-bonds | O-H···O distance ~2.7 Å | Indicates the presence of strong hydrogen bonding, likely forming a dimer.[10] |

| R-factor (R₁) | < 0.05 | A measure of the agreement between the crystallographic model and the data. |

Nuclear Magnetic Resonance (NMR) Spectroscopy: Structure in Solution

Expertise & Causality: NMR spectroscopy provides the primary means of structural characterization in solution, which is more biologically relevant than the solid state. While ¹H and ¹³C NMR confirm the organic backbone, ¹¹B NMR is a uniquely powerful tool for studying boronic acids.[12] Boron has two NMR-active nuclei, but ¹¹B is preferred due to its higher natural abundance and smaller quadrupole moment.[13] The ¹¹B chemical shift is highly sensitive to the hybridization state of the boron atom. A trigonal planar (sp²) boronic acid typically resonates in the range of δ 28-33 ppm, whereas a tetrahedral (sp³) boronate ester or adduct formed with a Lewis base (like a solvent or a biological nucleophile) will show a significant upfield shift to δ 2-10 ppm.[13][14] This allows for direct observation of interactions at the boron center.

Experimental Protocol: Multi-nuclear NMR Analysis

-

Sample Preparation:

-

Accurately weigh ~5 mg of the compound and dissolve it in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD) in a clean NMR tube. The choice of an anhydrous solvent is critical to minimize the formation of boroxine anhydrides, which can complicate spectra.[15]

-

Ensure the sample is fully dissolved.

-

-

¹H and ¹³C NMR Acquisition:

-

Acquire a standard ¹H spectrum to verify the proton environments and integration.

-

Acquire a ¹³C{¹H} spectrum to identify all unique carbon signals.

-

If necessary, run 2D experiments (e.g., COSY, HSQC, HMBC) to confirm connectivity.

-

-

¹¹B NMR Acquisition:

-

Tune the NMR spectrometer to the ¹¹B frequency.

-

Acquire a ¹¹B{¹H} spectrum. Due to the quadrupolar nature of boron, signals are often broad. A sufficient number of scans is required to achieve a good signal-to-noise ratio.[13]

-

Use a quartz NMR tube if possible to avoid the broad background signal from borosilicate glass tubes.[13]

-

Visualization: Boronic Acid Equilibrium in Solution

Caption: ¹¹B NMR distinguishes sp² and sp³ boron states.

Data Presentation: Expected NMR Chemical Shifts

| Nucleus | Functional Group | Expected Chemical Shift (δ, ppm) | Significance |

| ¹H | B(OH)₂ | 8.0 - 8.5 (broad) | Labile protons, often exchange with water. |

| ¹H | Aromatic (ortho to -SO₂) | 7.8 - 8.0 | Deshielded by electron-withdrawing sulfonyl group. |

| ¹H | Pyrrolidine (α to N) | 3.2 - 3.4 | Protons adjacent to the nitrogen atom. |

| ¹³C | C-B | 130 - 135 (often broad) | Carbon directly attached to boron. |

| ¹¹B | B(OH)₂ | 28 - 33 | Confirms trigonal planar sp² boron center.[14] |

Mass Spectrometry (MS): Molecular Integrity and Formula Confirmation

Expertise & Causality: Mass spectrometry is indispensable for confirming the molecular weight and elemental composition of a compound.[16] For organoboron compounds, MS offers a unique diagnostic feature: the characteristic isotopic pattern of boron. Boron exists naturally as two stable isotopes, ¹¹B (~80.1% abundance) and ¹⁰B (~19.9% abundance).[17][18] This results in a distinctive M+1 peak that is approximately 25% the intensity of the molecular ion peak (for a single boron atom), providing a clear signature for the presence of boron in the molecule.[17] Electrospray Ionization (ESI) is a soft ionization technique well-suited for these types of molecules, often yielding the protonated molecule [M+H]⁺ or other adducts.[16][19]

Experimental Protocol: ESI-MS Analysis

-

Sample Preparation:

-

Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

A small amount of formic acid (0.1%) may be added to promote protonation for positive ion mode.

-

-

Infusion and Data Acquisition:

-

Infuse the sample solution directly into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

-

Acquire data in both positive and negative ion modes to observe all possible ionic species.

-

Use a high-resolution mass spectrometer (e.g., TOF or Orbitrap) to obtain an accurate mass measurement, which can be used to confirm the elemental formula to within a few parts per million (ppm).

-

-

Data Analysis:

-

Identify the molecular ion peak (e.g., [M+H]⁺).

-

Analyze the isotopic cluster of the molecular ion. Compare the observed pattern with the theoretically calculated pattern for the proposed formula to confirm the presence of one boron atom.

-

Visualization: Boron Isotopic Pattern in MS

Caption: Characteristic M and M-1 isotope pattern for boron.

Integrated Structural Analysis Workflow

No single technique tells the whole story. True confidence in a structure comes from the convergence of data from multiple orthogonal methods. A typical workflow involves using NMR and MS for initial confirmation of identity and purity after synthesis, followed by X-ray crystallography for definitive 3D structural proof, especially for lead candidates or tool compounds.

Caption: Integrated workflow for structural analysis.

Conclusion and Future Outlook

The structural analysis of this compound derivatives requires a rigorous, multi-faceted analytical approach. By synergistically employing NMR spectroscopy (with a crucial emphasis on ¹¹B NMR), high-resolution mass spectrometry, and single-crystal X-ray diffraction, researchers can achieve an unambiguous understanding of these molecules in both solution and solid states. This detailed structural knowledge is not merely an academic exercise; it is the bedrock upon which successful drug discovery programs are built. It informs our understanding of structure-activity relationships, guides the rational design of next-generation derivatives with improved potency and selectivity, and ultimately validates the chemical matter destined for further preclinical and clinical development.

References

- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. An Introduction to the Therapeutic Potential of Boronic Acid Derivatives | Journal of Engineering, Science and Sustainability [sprinpub.com]

- 5. chemimpex.com [chemimpex.com]

- 6. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 10. pubs.aip.org [pubs.aip.org]

- 11. X-ray Crystallography Deciphers the Activity of Broad-Spectrum Boronic Acid β-Lactamase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. par.nsf.gov [par.nsf.gov]

- 14. chemistry.sdsu.edu [chemistry.sdsu.edu]

- 15. Properties of a model aryl boronic acid and its boroxine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Arylboronic acid chemistry under electrospray conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. application.wiley-vch.de [application.wiley-vch.de]

- 18. pubs.acs.org [pubs.acs.org]

- 19. researchgate.net [researchgate.net]

Methodological & Application

Application of (4-(Pyrrolidin-1-ylsulfonyl)phenyl)boronic acid in the Synthesis of Kinase Inhibitors: A Technical Guide

This document provides a detailed technical guide for researchers, medicinal chemists, and drug development professionals on the strategic application of (4-(Pyrrolidin-1-ylsulfonyl)phenyl)boronic acid in the synthesis of potent and selective kinase inhibitors. This guide elucidates the rationale for its use, provides detailed experimental protocols for its incorporation into heterocyclic scaffolds, and summarizes the biological activities of resulting inhibitors.

Introduction: The Strategic Value of the Pyrrolidin-1-ylsulfonylphenyl Moiety

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them prime targets for therapeutic intervention. The development of small molecule kinase inhibitors is a cornerstone of modern drug discovery. The design of these inhibitors often relies on a modular approach, utilizing specific building blocks to optimize interactions with the kinase active site and to fine-tune pharmacokinetic properties.

This compound has emerged as a valuable reagent in this field. Its utility stems from the unique combination of the phenylboronic acid, which allows for versatile carbon-carbon bond formation via Suzuki-Miyaura cross-coupling, and the pyrrolidin-1-ylsulfonylphenyl group, which imparts desirable pharmacological characteristics to the final inhibitor.

Key Contributions of the Moiety:

-

Hydrogen Bonding: The sulfonamide group (SO₂NH) is a potent hydrogen bond donor and acceptor. This allows it to form critical interactions with amino acid residues in the hinge region or other key pockets of the kinase ATP-binding site, contributing significantly to inhibitor potency.

-